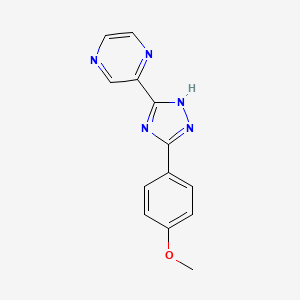

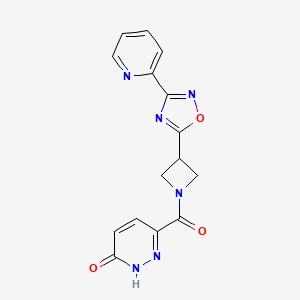

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazine, which is a basic six-membered ring with two nitrogen atoms. It also contains a 1,2,4-triazole ring and a methoxyphenyl group . Pyrazine derivatives are known for their versatility in pharmacological activity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazine derivatives are often synthesized using various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The pyrazine and 1,2,4-triazole rings would contribute to the rigidity of the molecule, while the methoxyphenyl group could introduce some flexibility .Chemical Reactions Analysis

Pyrazine derivatives have been found to exhibit a wide range of reactions. They have been used in the synthesis of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazine derivatives are generally stable compounds. They may exhibit unique optical and electronic properties due to the conjugated π-system of the pyrazine ring .科学的研究の応用

Synthesis and Pharmaceutical Applications

2-(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine, as part of the pyrazole and 1,2,4-triazole derivatives, is significant in modern medicine and pharmacy. These compounds, including 1,2,4-triazole and pyrazole fragments, are chemically modifiable and hold significant pharmacological potential. They interact with various biological targets due to the combination of these heterocycles in one molecule. The synthesis of these compounds involves multi-step chemical processes, including the use of diethyl oxalate, sodium hydride, and hydrazine hydrate. Molecular docking studies on these derivatives, such as with 14-α-demethylase lanosterol, suggest their potential in antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).

Chemical Structure and Characterization

Studies focusing on the synthesis and characterization of compounds related to 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine reveal the diverse chemical structures and properties of these derivatives. Techniques like infrared and NMR spectroscopy, X-ray diffraction, and elemental analysis play a crucial role in elucidating the molecular structures of these compounds. The creation of condensed systems involving 1,2,4-triazole is considered scientifically attractive and promising, given the versatility and potential biological activities of these compounds (Mulhern et al., 2006).

Biological Evaluation and Potential Applications

The biological evaluation of novel derivatives related to 2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine demonstrates their potential in various therapeutic areas. For instance, studies on pyrazole-based heterocycles attached to sugar moieties have shown moderate anti-diabetic activity. This suggests the potential of these compounds in developing new treatments for diabetes (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022). Additionally, some derivatives have shown significant antimicrobial activity, indicating their use in developing new antimicrobial agents (Shaikh et al., 2014).

将来の方向性

特性

IUPAC Name |

2-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c1-19-10-4-2-9(3-5-10)12-16-13(18-17-12)11-8-14-6-7-15-11/h2-8H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMDWKLBWFOKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)pyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)

![(1S,5R)-Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]](/img/structure/B2693176.png)

![3-[(2E)-2-{[(2-fluorophenyl)methoxy]imino}ethyl]-4-phenylthiophene-2,5-dicarbonitrile](/img/structure/B2693180.png)

![N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2693183.png)

![(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B2693184.png)

![3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2693189.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2693195.png)